1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea
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Overview
Description
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is a chemical compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 g/mol . This compound is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea typically involves the reaction of 2,6-dichloroaniline with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized benzyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-3-(2,3-dichlorophenyl)urea
- 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea
- 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea
Uniqueness
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two benzyl groups also adds to its distinctiveness, affecting its solubility and interaction with other molecules .
Properties
CAS No. |
86764-66-1 |
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Molecular Formula |
C21H18Cl2N2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-12-7-13-19(23)20(18)24-21(26)25(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
MCCYMQIZALQLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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